3'-beta-Amino-2',3'-dideoxyuridine
Description
Contextualization as a Dideoxynucleoside Analog
The defining characteristic of 3'-beta-Amino-2',3'-dideoxyuridine is its identity as a dideoxynucleoside analog. This means that the sugar component of the nucleoside, typically a ribose or deoxyribose, has been modified to remove the hydroxyl (-OH) groups at both the 2' and 3' positions. This structural change is fundamental to the mechanism of action for many dideoxynucleosides, which often involves the termination of DNA chain elongation during replication. asm.org
Modified nucleosides are broadly categorized based on the specific alterations to their nucleobase or sugar components. This compound falls into two key subclassifications:
Dideoxynucleosides: As mentioned, these analogs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which is essential for extending a nucleic acid chain. asm.org
Aminonucleosides: This classification arises from the substitution of a hydroxyl group with an amino (-NH2) group. In the case of this compound, the 3'-hydroxyl group is replaced by a 3'-beta-amino group. nih.gov
| Classification Category | Structural Feature of this compound | Significance |
| Nucleoside Analog | Synthetic molecule mimicking a natural nucleoside (uridine). | Allows for interaction with biological systems, particularly enzymes involved in nucleic acid synthesis. mdpi.com |
| Dideoxynucleoside | Lacks hydroxyl groups at the 2' and 3' positions of the sugar ring. | The absence of the 3'-OH group can lead to chain termination during DNA or RNA synthesis. asm.org |
| Aminonucleoside | Contains an amino group at the 3' position instead of a hydroxyl group. | The amino group alters the molecule's chemical properties and interactions with enzymes. nih.gov |
The exploration of aminonucleoside analogs has a rich history in medicinal chemistry. Early research into these compounds was driven by the search for new therapeutic agents, particularly with antimicrobial and anticancer properties. The introduction of an amino group into the sugar portion of a nucleoside was found to significantly alter its biological activity.
One of the earliest and most well-known aminonucleosides is Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger. Its discovery in the 1950s spurred interest in this class of compounds. Puromycin acts by mimicking the aminoacyl-tRNA, leading to premature chain termination during protein synthesis. This mechanism highlighted the potential of aminonucleosides to interfere with fundamental cellular processes.
Subsequent research led to the synthesis of a wide variety of aminonucleoside analogs, including those with the amino group at different positions of the sugar ring. The 3'-amino-substituted nucleosides, such as 3'-amino-3'-deoxyadenosine, were synthesized and investigated for their biological activities. These studies contributed to a deeper understanding of the structure-activity relationships of nucleoside analogs and their interactions with enzymes like polymerases and kinases. While many aminonucleosides were synthesized and tested, their development into clinical drugs has been limited compared to other classes of nucleoside analogs. However, their importance as research tools to probe the mechanisms of DNA and protein synthesis remains significant.
Academic Research Trajectory of this compound
The academic research into this compound is part of a broader investigation into the synthesis and biological evaluation of modified pyrimidine (B1678525) nucleosides. A notable study in this area involved the synthesis of several 3'-amino-2',3'-dideoxyribonucleosides, including the uridine (B1682114) analog. nih.gov
The synthesis of this compound was achieved from its corresponding 2'-deoxyribonucleoside through intermediate steps involving the creation of threo-3'-chloro and erythro-3'-azido derivatives. nih.gov An alternative synthetic route involved the amination of the 3'-azido precursor of 3'-amino-2',3'-dideoxyuridine (B1195452) to produce 3'-amino-2',3'-dideoxycytidine (B1198059), highlighting the chemical versatility of these compounds. nih.gov
In terms of biological activity, this compound itself was found to have weak or no significant antiviral and antibacterial properties in the initial screenings. nih.gov However, related compounds within the same study showed more pronounced activity. For instance, 3'-amino-2',3'-dideoxy-5-fluorouridine demonstrated notable activity against adenovirus and some Gram-positive bacteria. nih.gov This suggests that the biological effects of these aminonucleosides are highly dependent on the specific substitutions on both the sugar and the nucleobase.
| Compound | Synthesis Method | Reported Biological Activity |
| This compound | From 2'-deoxyuridine (B118206) via threo-3'-chloro and erythro-3'-azido intermediates. nih.gov | Weak or no antiviral and antibacterial activity. nih.gov |
| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Enzymatically synthesized using 3'-amino-2',3'-dideoxythymidine and thymidine (B127349) phosphorylase. nih.gov | ED50 of 10 microM against adenovirus; activity against some Gram-positive bacteria. nih.gov |
| 3'-Amino-2',3'-dideoxycytidine | Synthesized by amination of the 3'-azido precursor of 3'-amino-2',3'-dideoxyuridine. nih.gov | Weak antiviral and antibacterial activity. nih.gov |
The research on this compound and its analogs contributes to the fundamental understanding of how structural modifications to nucleosides influence their biological function. While this specific compound has not emerged as a lead therapeutic candidate, its study provides valuable data for the rational design of other nucleoside analogs with potentially more potent and selective activities.
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6-,8-/m1/s1 |
InChI Key |
NDGYFDPAEFUDKS-ATRFCDNQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
De Novo Synthetic Routes to 3'-beta-Amino-2',3'-dideoxyuridine
A foundational route for the synthesis of 3'-amino-2',3'-dideoxyuridine (B1195452) initiates from the readily available 2'-deoxyuridine (B118206). This multi-step conversion involves the strategic protection and activation of the hydroxyl groups on the sugar ring to facilitate the introduction of the amino functionality.
A common pathway begins with the protection of the 5'-hydroxyl group of 2'-deoxyuridine, typically with a trityl group. The subsequent step involves the activation of the 3'-hydroxyl group, often by converting it into a good leaving group such as a mesylate or tosylate. This activation facilitates a nucleophilic substitution reaction. However, to achieve the desired stereochemistry at the 3'-position, an inversion of configuration is necessary. This is often accomplished through the formation of an intermediate with a threo-configuration. For instance, the 3'-O-mesyl derivative can be converted to the threo-3'-chloro derivative, which then reacts with an azide (B81097) source to introduce the azido (B1232118) group with the correct erythro stereochemistry. Finally, reduction of the azido group yields the target 3'-amino-2',3'-dideoxyuridine. nih.gov
A detailed synthetic sequence starting from 2'-deoxyuridine is as follows:
Tritylation: 2'-deoxyuridine is treated with trityl chloride in pyridine (B92270) to protect the 5'-hydroxyl group, yielding 5'-O-trityl-2'-deoxyuridine. prepchem.com
Mesylation: The 3'-hydroxyl group of the tritylated intermediate is then reacted with methanesulfonyl chloride in pyridine to form the 3'-O-methanesulfonyl derivative. prepchem.com
Nucleophilic Displacement and Inversion: This derivative undergoes nucleophilic displacement to introduce the desired functionality at the 3'-position with an inverted stereochemistry.
Azide Introduction: The intermediate is treated with lithium azide in a suitable solvent like N,N-dimethylformamide (DMF) to produce 3'-azido-2',3'-dideoxyuridine (B1200160).
Reduction: The final step is the reduction of the azido group to an amino group, typically through catalytic hydrogenation. prepchem.com
| Step | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | 2'-Deoxyuridine, Trityl chloride, Pyridine | 5'-O-Trityl-2'-deoxyuridine | prepchem.com |
| 2 | Methanesulfonyl chloride, Pyridine | 5'-O-Trityl-3'-O-methanesulfonyl-2'-deoxyuridine | prepchem.com |
| 3 | Lithium azide, N,N-dimethylformamide (DMF) | 3'-Azido-2',3'-dideoxyuridine | |
| 4 | H₂, 10% Pd/C, Ethanol (B145695) | 3'-Amino-2',3'-dideoxyuridine | prepchem.com |
| This table outlines a typical synthetic route from 2'-deoxyuridine to 3'-amino-2',3'-dideoxyuridine. |
The reduction of 3'-azido-2',3'-dideoxyuridine derivatives is a crucial and widely employed final step in the synthesis of 3'-amino-2',3'-dideoxyuridine. The azido group serves as a convenient precursor to the amino group, and its reduction is generally efficient and high-yielding. tandfonline.com
Catalytic hydrogenation is the most common method for this transformation. The reaction is typically carried out using a palladium on charcoal (Pd/C) catalyst in the presence of hydrogen gas. prepchem.com This method is favored for its clean conversion and the ease of product isolation. Other reducing agents can also be employed, but catalytic hydrogenation remains the preferred approach due to its effectiveness. bibliotekanauki.pl
The synthesis of various 5-substituted 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine (B1670253) has been achieved through the reduction of their corresponding 3'-azido precursors. nih.govacs.org For example, 3'-amino-2',3'-dideoxy-5-fluorouridine has been synthesized from its 3'-azido derivative. nih.gov
| Precursor | Reducing Agent/Catalyst | Product | Reference |
| 3'-Azido-2',3'-dideoxyuridine | 10% Palladium on charcoal, H₂, Ethanol | 3'-Amino-2',3'-dideoxyuridine | prepchem.com |
| 3'-Azido-2',3'-dideoxycytidine | 10% Palladium on charcoal, H₂ | 3'-Amino-2',3'-dideoxycytidine (B1198059) | prepchem.com |
| 3'-Azido-3'-deoxythymidine | Electrochemical reduction | 3'-Amino-3'-deoxythymidine (B22303) | bibliotekanauki.pl |
| This table presents common reduction methods for converting 3'-azido nucleosides to their corresponding 3'-amino analogues. |
Anhydronucleosides, which are reactive intermediates containing an intramolecular ether linkage between the sugar and the base, play a pivotal role in the synthesis of modified nucleosides, including 3'-amino-2',3'-dideoxyuridine. pjps.pk The formation of a 2,3'-anhydronucleoside intermediate is a key strategy to control the stereochemistry at the 3'-position.
The synthesis often starts from a 2'-deoxyribonucleoside. Activation of the 3'-hydroxyl group, for instance by mesylation, can lead to the formation of a 2,3'-anhydronucleoside under basic conditions. This cyclization reaction proceeds with the attack of the 2-carbonyl group of the pyrimidine (B1678525) base on the C-3' of the sugar, resulting in an inversion of configuration at C-3'. iupac.org The subsequent nucleophilic opening of the anhydro ring at the 3'-position by an azide anion, for example, proceeds with another inversion, ultimately leading to the desired ribo-configuration of the 3'-azido derivative. tandfonline.comresearchgate.net
For instance, treatment of O²,3'-anhydro-5'-O-trityl derivatives of thymidine (B127349) and 2'-deoxyuridine with lithium azide in DMF at elevated temperatures leads to the formation of the corresponding 3'-azido-2',3'-dideoxy-5'-O-trityl-β-D-ribofuranosyl nucleosides as the major products. tandfonline.com A more direct route to 3'-deoxy-3'-thiopyrimidine nucleosides has also been achieved through the ring-opening of a 2,3'-anhydronucleoside with thiobenzoate. nih.gov
| Starting Material | Key Intermediate | Reagent for Ring Opening | Product of Ring Opening | Reference |
| 5'-O-Trityl-thymidine | 5'-O-Trityl-2,3'-anhydrothymidine | Lithium azide | 5'-O-Trityl-3'-azido-3'-deoxythymidine | tandfonline.com |
| O²,3'-Anhydro-5'-O-trityl-2'-deoxyuridine | Not applicable | Lithium azide | 3'-Azido-2',3'-dideoxy-5'-O-trityl-β-D-ribofuranosyluridine | tandfonline.com |
| DMT-protected thymidine | 2,3'-Anhydronucleoside | Sodium thiobenzoate | 3'-Deoxy-3'-thiothymidine derivative | nih.gov |
| This table illustrates the use of anhydronucleoside intermediates in the synthesis of 3'-substituted nucleosides. |
The stereospecific synthesis of pyrimidine β-D-2'-deoxyribonucleosides is of paramount importance to ensure the correct anomeric configuration, which is essential for their biological activity. Several methodologies have been developed to achieve high stereoselectivity in the glycosylation step, where the pyrimidine base is coupled with a modified sugar.
One approach utilizes suitably modified methyl 2-deoxy-D-ribofuranosides. The stereochemistry of the resulting nucleoside bond is dictated by the chirality at the C-4 position of the pentofuranose. tandfonline.comtandfonline.com This method provides a stereospecific route to pyrimidine 2'-β-D-deoxyribonucleosides. tandfonline.com
Another strategy involves phase-transfer glycosylation. For instance, the glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride under solid-liquid phase-transfer conditions using potassium hydroxide (B78521) and a cryptand catalyst leads stereospecifically to the β-anomer in high yield. rsc.org
Furthermore, catalytic stereoselective synthesis of β-D-deoxyribonucleosides has been achieved by reacting silylated pyrimidine nucleobases with 1-O-acetyl-5-O-benzyl-2-deoxy-3-diethylthiocarbamoyl ribofuranoside in the presence of a Lewis acid catalyst. oup.com Stereocontrolled synthesis of (3'S) and (3'R)-3'-amino-3'-deoxy pyranonucleosides has also been reported, starting from a protected allofuranose derivative. nih.gov
| Sugar Precursor | Base | Catalyst/Conditions | Key Feature | Reference |
| Methyl 2-deoxy-D-ribofuranosides | Pyrimidine bases | Not specified | Chirality at C-4 dictates stereochemistry | tandfonline.comtandfonline.com |
| 2-Deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | 2-Amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | KOH, TDA-1 (cryptand) | Solid-liquid phase-transfer glycosylation | rsc.org |
| 1-O-Acetyl-5-O-benzyl-2-deoxy-3-diethylthiocarbamoyl ribofuranoside | Silylated pyrimidine bases | Lewis acid | Catalytic stereoselective glycosylation | oup.com |
| 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-allofuranose | Silylated pyrimidine bases | Not specified | Stereocontrolled synthesis of pyranonucleosides | nih.gov |
| This table summarizes various stereospecific approaches for the synthesis of pyrimidine β-D-2'-deoxyribonucleosides. |
Enzymatic methods offer a powerful and highly selective alternative to chemical synthesis for the preparation of nucleoside analogues like this compound. Biocatalysts, such as enzymes and whole-cell systems, can catalyze reactions with high regio- and stereoselectivity under mild conditions, often minimizing the need for complex protection and deprotection steps. tandfonline.comconicet.gov.ar
One prominent enzymatic approach is transglycosylation, where the sugar moiety is transferred from a donor nucleoside to a different heterocyclic base. tandfonline.com For example, 3'-amino-2',3'-dideoxythymidine can serve as an aminopentosyl donor in reactions catalyzed by enzymes like thymidine phosphorylase. nih.gov This method has been used to synthesize various 3'-amino-2',3'-dideoxyribonucleosides of pyrimidines. nih.gov A systematic study on the enzymatic transglycosylation of 3'-amino nucleosides using nucleoside phosphorylase and nucleoside 2'-deoxyribosyltransferase has demonstrated the feasibility of producing a range of 3'-amino containing nucleosides. researchgate.net
Whole-cell biocatalysts have also been effectively employed for the synthesis of nucleosides. conicet.gov.ar For instance, 3'-amino-2',3'-dideoxy-β-D-ribofuranosides of thymidine and uridine (B1682114) have been used as donors of the carbohydrate moiety in enzymatic transglycosylation reactions to produce the corresponding adenine (B156593) and guanine (B1146940) analogues. tandfonline.com
| Enzyme/Biocatalyst | Reaction Type | Substrates | Product | Reference |
| Thymidine phosphorylase (EC 2.4.2.4) | Transglycosylation | 3'-Amino-2',3'-dideoxythymidine, Pyrimidine bases (e.g., 5-bromouracil, 5-chlorouracil, 5-fluorouracil) | Corresponding 3'-amino-2',3'-dideoxyribonucleosides | nih.gov |
| Nucleoside phosphorylase (EcPPNP), Nucleoside 2'-deoxyribosyltransferase (LlNDT) | Transglycosylation | 3'-Amino-3'-deoxythymidine, Various pyrimidine and purine (B94841) nucleobases | Corresponding 3'-amino containing nucleosides | researchgate.net |
| Erwinia herbicola whole cells (containing nucleoside phosphotransferase) | Transglycosylation | 3'-Amino-2',3'-dideoxythymidine, 3'-Amino-2',3'-dideoxyuridine, Adenine, Guanine | 3'-Amino-2',3'-dideoxyadenosine, 3'-Amino-2',3'-dideoxyguanosine | tandfonline.com |
| This table highlights enzymatic approaches for the synthesis of 3'-amino-2',3'-dideoxyuridine and related compounds. |
An in-depth examination of the chemical compound this compound reveals complex synthetic pathways and diverse opportunities for chemical modification. These methodologies are crucial for exploring its chemical properties and potential applications.
Enzymatic Synthesis of the Core Nucleoside
Enzymatic synthesis provides a highly specific and efficient route to producing this compound and its analogs. This biocatalytic approach often employs enzymes like phosphorylases and transferases to facilitate the transfer of sugar moieties.
A key enzymatic strategy for synthesizing certain aminonucleosides involves the use of 3'-Amino-2',3'-dideoxythymidine as a donor for the aminopentosyl group. nih.gov In this process, the bond between the thymine (B56734) base and the sugar is cleaved, and the released 3'-amino-2',3'-dideoxyribose moiety is subsequently transferred to a new pyrimidine base. This method has been successfully employed for the synthesis of various 5-substituted aminonucleosides, including the analogs of 5-bromouracil, 5-chlorouracil, and 5-fluorouracil (B62378). nih.gov
The transglycosylation reaction using 3'-Amino-2',3'-dideoxythymidine as the sugar donor is catalyzed by the enzyme thymidine phosphorylase (EC 2.4.2.4). nih.gov Thymidine phosphorylase, an enzyme upregulated in various tumors, cleaves the glycosidic bond of thymidine and can transfer the deoxyribose group to other bases. nih.govnih.gov In this specific synthesis, the enzyme facilitates the exchange of the thymine base for other pyrimidine bases, such as 5-fluorouracil, to produce the corresponding 3'-amino-2',3'-dideoxynucleoside. nih.gov This enzymatic approach provides a direct route to novel aminonucleosides that can be further studied. nih.gov
The substrate activity of 3'-amino-2',3'-dideoxynucleosides, including 3'-Amino-2',3'-dideoxyuridine, has been investigated with nucleoside phosphotransferase from the bacterium Erwinia herbicola. tandfonline.comresearchgate.netresearchgate.net This enzyme catalyzes the transfer of a phosphate (B84403) group, typically from a donor like p-nitrophenylphosphate, to the 5'-hydroxyl group of a nucleoside. researchgate.net Studies have shown that 3'-Amino-2',3'-dideoxyuridine [dUrd(3′NH₂)] can act as a donor of the carbohydrate moiety in enzymatic transglycosylation reactions, for example, in the synthesis of 3'-Amino-2',3'-dideoxyadenosine [dAdo(3′NH₂)] and 3'-Amino-2',3'-dideoxyguanosine [dGuo(3′NH₂)]. tandfonline.comresearchgate.netlookchem.comlookchem.com The investigation of substrate activity with Erwinia herbicola's nucleoside phosphotransferase is crucial for developing enzymatic phosphorylation methods for these modified nucleosides. tandfonline.comresearchgate.net
Derivatization Strategies of the Uridine Moiety
Chemical modifications of the uridine base, particularly at the C5 position, are a common strategy to create analogs with altered properties.
The C5 position of the pyrimidine ring is a prime target for modification to generate a wide array of derivatives.
A method for synthesizing 5-alkoxymethyl derivatives of 3'-amino-2',3'-dideoxyuridine has been developed. nih.gov The process begins with the acid-catalyzed etherification of 5-hydroxymethyluracil (B14597) to produce 5-alkoxymethyluracils. These compounds are then silylated and coupled with 1,5-di-O-acetyl-3-phthalimido-2,3-dideoxy-beta-D-erythro-pentofuranose using trimethylsilyl (B98337) triflate as a catalyst. This reaction yields 3'-phthalimido-2',3'-dideoxynucleosides, which are subsequently treated with methylamine (B109427) in ethanol to remove the phthalimido protecting group, affording the final 3'-amino-2',3'-dideoxynucleosides in high yields. nih.gov
Table 1: Synthesized 5-Alkoxymethyl Derivatives of 3'-Amino-2',3'-dideoxyuridine This table is based on data from the synthesis of 3'-amino-2',3'-dideoxynucleosides with 5-alkoxymethyl substitutions.
| Compound ID | R Group (at C5) | Precursor | Final Product |
|---|---|---|---|
| 7a-f | -CH₂OR (various alkyls) | 5-Alkoxymethyluracils | 3'-amino-2',3'-dideoxynucleosides |
| 8 | -CH₂OR (various alkyls) | 5-Alkoxymethyluracils | 3'-amino-2',3'-dideoxynucleosides |
Data sourced from Acta Chem Scand (Cph), 1992. nih.gov
Analogs of 3'-amino-2',3'-dideoxyuridine with substitutions at the C5 position have been synthesized through both chemical and enzymatic routes. nih.gov The 3'-Amino-2',3'-dideoxyribonucleoside of 5-iodouracil (B140508) was synthesized chemically from the corresponding 2'-deoxyribonucleoside via threo-3'-chloro and erythro-3'-azido intermediates. nih.gov In contrast, the 5-fluorouracil analog, 3'-amino-2',3'-dideoxy-5-fluorouridine, was synthesized enzymatically using 3'-amino-2',3'-dideoxythymidine as the aminopentosyl donor and thymidine phosphorylase as the catalyst. nih.gov Further research has also led to the synthesis of various 5-substituted 3'-amino derivatives of 2'-deoxyuridine, including the notable 3'-amino-2',3'-dideoxy-5-fluorouridine. nih.gov
Derivatization Strategies of the Uridine Moiety
Modifications at the 5'-Hydroxyl Group
The 5'-hydroxyl group of this compound is a primary site for chemical modification, enabling the synthesis of derivatives essential for oligonucleotide construction and other applications. Key modifications include the introduction of trityl protecting groups and the formation of phosphate and phosphoramidate (B1195095) moieties.
Formation of 5'-O-Trityl Derivatives
Protecting the 5'-hydroxyl group is a critical step in the multi-step synthesis of modified nucleosides and their phosphoramidite (B1245037) counterparts. The trityl group, particularly the dimethoxytrityl (DMT) group, is widely used for this purpose due to its stability under various reaction conditions and its facile removal with mild acid.
The synthesis of 5'-O-trityl derivatives typically involves reacting the parent nucleoside with a trityl chloride, such as 4,4'-dimethoxytrityl chloride (DMT-Cl), in an anhydrous pyridine solution. prepchem.comoup.com For instance, the synthesis of 5'-O-DMT-3'-azido-2',3'-dideoxyuridine, a key precursor to the 3'-amino compound, is achieved by reacting 5'-O-DMT-2'-deoxyuridine to form an anhydro intermediate, followed by subsequent reactions. csic.es The tritylation reaction itself proceeds by treating the nucleoside with DMT-Cl in pyridine. prepchem.com This method is a standard procedure for protecting the 5'-hydroxyl group of nucleosides, including 2'-deoxyuridine and its analogs, as a prelude to further chemical transformations at other positions of the molecule. prepchem.comtandfonline.com The resulting 5'-O-DMT protected nucleoside is a cornerstone for the synthesis of phosphoramidite building blocks used in automated DNA synthesis. csic.es
Table 1: Key Reagents in 5'-O-Tritylation
| Reagent | Role | Reference |
|---|---|---|
| This compound (or precursor) | Starting Nucleoside | csic.es |
| 4,4'-Dimethoxytrityl Chloride (DMT-Cl) | Protecting Group Source | prepchem.comoup.com |
| Anhydrous Pyridine | Solvent and Base | prepchem.com |
Phosphoramidation and Phosphorylation Techniques (e.g., Yoshikawa procedure)
Phosphorylation of the 5'-hydroxyl group is essential for creating nucleoside triphosphates, which are the active molecules in many biological and biochemical applications. The Yoshikawa procedure is a common and straightforward method for this transformation. nih.gov This "one-pot" method involves the reaction of an unprotected nucleoside with phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. nih.govmdpi.com The selectivity for the 5'-hydroxyl group is generally high. nih.gov The resulting dichlorophosphate (B8581778) intermediate is then treated with pyrophosphate, followed by hydrolysis, to yield the desired 5'-triphosphate. nih.gov While effective for many nucleosides, the harshness of POCl₃ can be incompatible with more labile functional groups. nih.gov
Phosphoramidation, the formation of a phosphoramidate linkage (P-N), can also be performed at the 5'-position. A synthetic approach for creating 5'-phosphoramidites of 3'-aminonucleosides has been developed, which involves selective protection strategies for the sugar and base moieties to achieve high yields of the final product. nih.gov This methodology is crucial for generating the building blocks needed for synthesizing oligonucleotide N3'→P5' phosphoramidates. nih.gov
Table 2: Comparison of 5'-Phosphorylation Methods
| Method | Key Reagent | Key Features | Reference |
|---|---|---|---|
| Yoshikawa Procedure | POCl₃ | One-pot synthesis; No protecting groups required for the nucleoside. | nih.govmdpi.com |
| Ludwig-Eckstein Method | Salicyl phosphorochlorite | Requires 3'-O-protection; Reduces by-product formation. | nih.govmdpi.com |
Synthesis of Oligonucleotides Incorporating this compound Residues
The unique properties of 3'-amino-modified oligonucleotides, such as their resistance to nucleases and altered hybridization characteristics, have driven the development of methods for their synthesis. csic.esoup.com These methods primarily focus on incorporating the 3'-amino-2',3'-dideoxyuridine moiety at the 3'-terminus of a DNA or RNA strand.
Strategies for 3'-Terminal Incorporation
A principal strategy for incorporating 3'-amino-2',3'-dideoxyuridine at the 3'-end of an oligonucleotide is through the use of modified solid supports. csic.es In this approach, the 3'-amino-2',3'-dideoxynucleoside is first attached to a solid support, such as controlled-pore glass (CPG), via a linker that is stable during oligonucleotide synthesis but can be cleaved upon completion. csic.es The oligonucleotide chain is then synthesized in the standard 3'-to-5' direction, starting from the support-bound aminonucleoside. This ensures that the final oligonucleotide possesses a 3'-terminal amino group. Carbamate linkages, which are base-labile, have been successfully used for this purpose. csic.es
Another approach involves the direct use of a 3'-aminonucleoside as the starting point in a solution-phase or solid-phase synthesis designed to build N3'→P5' phosphoramidate linkages. oup.com This method inherently places the aminonucleoside at the 3'-terminus of the first linkage.
Use of Phosphoramidite Building Blocks
The use of phosphoramidite building blocks is the cornerstone of modern automated solid-phase oligonucleotide synthesis. kbdna.comatdbio.com To incorporate a 3'-amino-2',3'-dideoxyuridine residue within or at the end of an oligonucleotide sequence, a corresponding phosphoramidite monomer is required.
The synthesis of such a building block typically involves:
Protection of the 3'-amino group, often with a group like trifluoroacetyl, which can be removed during the final deprotection step. acs.orgacs.org
Protection of the 5'-hydroxyl group with an acid-labile group, most commonly the dimethoxytrityl (DMT) group. nih.gov
Phosphitylation of the appropriately protected nucleoside to introduce the reactive phosphoramidite moiety at a specific position, which for these building blocks is typically at the 5'-position to enable 3'-terminal incorporation. nih.govacs.org
An optimized route for preparing oligonucleotides with a 3'-terminal 5-alkynyl-3'-amino-2',3'-dideoxyuridine residue utilizes a 2',3'-dideoxy-3'-trifluoroacetamido-5-iodouridine 5'-phosphoramidite as the key building block. acs.orgacs.orgnih.gov This phosphoramidite is added during the final cycle of solid-phase synthesis to install the modified nucleoside at the 3'-terminus of the oligonucleotide chain. acs.org
Table 3: Components of a 3'-Aminonucleoside Phosphoramidite Building Block
| Component | Example Group | Purpose | Reference |
|---|---|---|---|
| Nucleoside Core | 3'-Amino-2',3'-dideoxyuridine | The core structural unit. | nih.gov |
| 5'-Protecting Group | Dimethoxytrityl (DMT) | Protects the 5'-OH; enables monitoring of coupling efficiency. | nih.gov |
| 3'-Amino Protecting Group | Trifluoroacetyl (TFA) | Protects the 3'-amino group during synthesis. | acs.orgacs.org |
| Reactive Phosphorus Moiety | 5'-Phosphoramidite | Enables coupling to the growing oligonucleotide chain. | acs.orgnih.gov |
Biochemical Mechanisms and Cellular Interactions
Molecular Recognition and Substrate Activity
The introduction of a 3'-amino group fundamentally alters the nucleoside's ability to participate in standard biochemical reactions, leading to specific interactions with enzymes that recognize and process nucleotides.
Once intracellularly converted to its 5'-triphosphate form, 3'-amino-2',3'-dideoxyuridine (B1195452) triphosphate can act as an analog of the natural substrate deoxyuridine triphosphate (dUTP). Its interaction with DNA polymerases is a key aspect of its mechanism of action.
The primary mechanism by which 3'-amino-modified nucleosides inhibit DNA synthesis is through chain termination. After being incorporated into a growing DNA strand by a DNA polymerase, the absence of a 3'-hydroxyl group makes it impossible to form the necessary 5'→3' phosphodiester bond with the next incoming nucleotide. This halts the process of DNA chain elongation. aatbio.com
Studies on closely related analogs provide insight into this process. For instance, the 5'-triphosphate of (E)-5-(2-bromovinyl)-3'-amino-2'-deoxyuridine has been shown to be a potent inhibitor of Herpes Simplex Virus type 1 (HSV-1) DNA polymerase and cellular DNA polymerase alpha. nih.gov Similarly, 3'-amino-3'-deoxythymidine (B22303) 5'-triphosphate causes chain termination in reactions catalyzed by HIV reverse transcriptase. tandfonline.com The cytidine (B196190) counterpart, 3'-amino-2',3'-dideoxycytidine (B1198059), also specifically interferes with DNA replication by inhibiting chain elongation at the level of DNA polymerase. nih.gov These findings strongly suggest that 3'-beta-Amino-2',3'-dideoxyuridine, once phosphorylated, acts as a competitive inhibitor and a chain terminator during DNA synthesis.
Table 1: Inhibition of DNA Polymerases by 3'-Amino Nucleoside Analogs
| Compound | Enzyme Inhibited | Ki Value (µM) | Mechanism |
| (E)-5-(2-bromovinyl)-3'-amino-2'-deoxyuridine-5'-triphosphate | HSV-1 DNA Polymerase | 0.13 | Inhibition |
| (E)-5-(2-bromovinyl)-3'-amino-2'-deoxyuridine-5'-triphosphate | DNA Polymerase alpha | 0.10 | Inhibition |
| 3'-amino-2',3'-dideoxycytidine-5'-triphosphate | DNA Polymerase alpha | 9.6 | Competitive Inhib. |
| 3'-amino-3'-deoxythymidine-5'-triphosphate | HIV Reverse Transcriptase | N/A | Chain Termination |
| 3'-amino-3'-deoxythymidine-5'-triphosphate | DNA Polymerase γ | N/A | Inhibition |
Data sourced from multiple studies on related 3'-amino nucleoside analogs to illustrate the common mechanism of action. Ki represents the inhibition constant. nih.govtandfonline.comnih.gov
The incorporation of a chain-terminating nucleotide like this compound results in a DNA strand with a modified 3'-terminus. This "capped" strand has a terminal 3'-amino group instead of a hydroxyl group, rendering it non-functional as a primer for further DNA synthesis. This functional blocking of the 3'-ends of newly synthesized DNA fragments is a direct consequence of the chain termination event. While this mechanism has been demonstrated for the related compound 3'-amino-2',3'-dideoxycytidine, specific studies detailing this effect for the uridine (B1682114) analog are not extensively documented in the reviewed literature.
The efficiency with which DNA polymerases incorporate modified nucleotides varies greatly depending on the enzyme and the specific modification. Research on various deoxyuridine triphosphate analogs reveals that modifications, particularly at the C5 position of the uracil (B121893) base, are often well-tolerated by polymerases. oup.com For example, Aminoallyl-dUTP, which has a modification at the 5-position, can be enzymatically incorporated into DNA by a range of polymerases including Taq DNA Polymerase, Klenow Fragment, and Reverse Transcriptases. thermofisher.com
The critical modification for this compound is at the 3' position of the sugar. Studies with 3'-O-amino-thymidine triphosphate have shown that even a small functional group at the 3'-position can adversely affect incorporation rates compared to natural nucleotides. oup.com However, the fact that analogs like 3'-amino-3'-deoxythymidine 5'-triphosphate are incorporated by HIV reverse transcriptase demonstrates that some polymerases can accept 3'-amino-nucleotides as substrates, leading to chain termination. tandfonline.com
Beyond DNA polymerases, this compound can serve as a substrate for other enzymes involved in nucleoside metabolism.
This compound has been shown to act as a substrate in enzymatic transglycosylation reactions. tandfonline.com In these reactions, the glycosidic bond of the nucleoside is cleaved, and the 3-amino-2,3-dideoxyribose sugar moiety is transferred to a different heterocyclic base. A study demonstrated that 3'-amino-2',3'-dideoxyuridine [dUrd(3′NH2)] can serve as a carbohydrate donor in reactions catalyzed by nucleoside phosphotransferase from the bacterium Erwinia herbicola to synthesize other 3'-amino nucleosides. tandfonline.com
Interactions with Other Enzymes
Interaction with Thymidine (B127349) Phosphorylase
Thymidine phosphorylase (TP) is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the reversible phosphorolysis of thymidine and deoxyuridine. wikipedia.org 3'-Amino-2',3'-dideoxyuridine and its analogs can interact with this enzyme. For instance, 3'-amino-2',3'-dideoxythymidine can act as a donor of the aminopentosyl group in enzymatic reactions catalyzed by thymidine phosphorylase to synthesize other 3'-amino nucleosides, such as those of 5-bromouracil, 5-chlorouracil, and 5-fluorouracil (B62378). nih.gov This indicates that the 3'-amino group does not prevent the compound from being recognized and utilized by thymidine phosphorylase, which typically binds thymidine or deoxyuridine. wikipedia.orghmdb.ca The interaction is significant as it allows for the enzymatic synthesis of a range of pyrimidine aminonucleosides. nih.gov
Intracellular Processing and Metabolism
The 3'-amino derivative of dideoxyuridine is notably formed from the metabolic reduction of its precursor, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddU). This conversion is a general metabolic pathway for 3'-azido-2',3'-dideoxynucleosides. nih.gov Studies using rat liver microsomes have demonstrated that this reduction is an enzymatic process. nih.gov The reaction is enhanced by the presence of NADPH, and further stimulated by the addition of flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN). nih.gov
The enzymatic system responsible for this reduction involves cytochrome P-450 (P-450) and NADPH-cytochrome P-450 reductase. nih.gov The involvement of P-450 is supported by the finding that carbon monoxide, a known inhibitor of P-450, can inhibit the formation of the 3'-amino metabolite by approximately 60%. nih.gov In human liver microsomes, the reduction of the related compound 3'-azido-3'-deoxythymidine (AZT) to its 3'-amino derivative (AMT) is catalyzed by both cytochrome P-450 enzymes and cytochrome b5, along with their respective reductases. nih.gov The reaction exhibits complex kinetics, suggesting the involvement of multiple enzymatic components. nih.gov
Table 1: Kinetic Parameters for the Reduction of AZT to AMT in Human Liver Microsomes
| Enzyme System | K_m | V_max (pmol/min/mg protein) |
| Low K_m Component | 58-74 µM | 107-142 |
| High K_m Component | 4.33-5.88 mM | 1804-2607 |
| b5 + NADH:b5 reductase | 54 µM | 301 |
| CYP2C9 + NADPH:P450 reductase | 103 µM | 397 |
This table presents kinetic data for the conversion of the precursor AZT to its amino derivative, illustrating the enzymatic pathways that are also relevant for this compound's formation from its azido (B1232118) precursor. Data sourced from nih.gov.
For 3'-amino-2',3'-dideoxyuridine to exert its biological effects, it must be activated intracellularly through phosphorylation to its 5'-monophosphate and subsequently to its 5'-triphosphate form. The initial phosphorylation step is critical. The precursor, 3'-azido-2',3'-dideoxyuridine, has been shown to be a substrate for thymidine kinase, although it is a much less efficient substrate than the natural nucleoside, thymidine. nih.govnih.gov In extracts from human peripheral blood mononuclear cells, 3'-azido-2',3'-dideoxyuridine competitively inhibited the phosphorylation of thymidine. nih.gov The apparent Michaelis-Menten constant (Km) for 3'-azido-2',3'-dideoxyuridine as a substrate for phosphorylation was found to be 67 µM, significantly higher than the 7.0 µM for thymidine, indicating a lower affinity for the kinase. nih.gov The maximal rate of phosphorylation for the azido-uridine analog was only 40% of that observed with thymidine. nih.gov This less efficient phosphorylation can be a rate-limiting step in the activation of the compound.
Modulation of Nucleic Acid Biosynthesis Pathways
The primary mechanism by which 3'-amino nucleosides inhibit DNA synthesis is through chain termination. nih.gov After being anabolized to their 5'-triphosphate form, these analogs act as substrates for DNA polymerases. biopolymers.org.ua During DNA replication, DNA polymerase incorporates the nucleotide analog into the growing DNA strand. wikipedia.org However, because the analog has an amino group (-NH2) at the 3' position instead of the hydroxyl group (-OH) required for the formation of a phosphodiester bond with the next incoming nucleotide, the elongation of the DNA chain is halted. nih.govnih.gov
The triphosphate form of 3'-amino-2',3'-dideoxycytidine has been shown to be a competitive inhibitor with respect to the natural substrate dCTP for DNA polymerase α. This inhibition is due to both the termination of chain elongation and potential steric hindrance caused by the 3'-amino group within the active site of the polymerase. Studies with 3'-amino-2',3'-dideoxycytidine demonstrated a concentration-dependent inhibition of DNA synthesis, leading to a functional blockage of the 3'-ends of the DNA, which prevents them from being used as templates for further synthesis. nih.gov This irreversible termination can ultimately impact cell viability. nih.gov
The influence of 3'-amino nucleoside analogs extends to the synthesis of short RNA primers, a critical step in initiating DNA replication. T7 primase, a component of the T7 DNA polymerase, synthesizes short oligoribonucleotide primers. Research on the effects of nucleoside analogs on this process provides insight into the broader impact on nucleic acid synthesis. While specific studies on 3'-amino-2',3'-dideoxyuridine's effect on T7 primase are not detailed in the provided results, the general principle is that modifications to the sugar moiety of a nucleoside can affect its recognition and utilization by polymerases, including primases. The incorporation of an analog can lead to premature termination of the growing oligoribonucleotide chain, similar to the mechanism seen in DNA replication inhibition.
General Mechanisms of Anticancer Activity (e.g., inhibition of DNA synthesis, induction of apoptosis)
The anticancer properties of this compound and its related nucleoside analogs stem primarily from their ability to interfere with fundamental cellular processes, namely DNA synthesis and the induction of programmed cell death (apoptosis). medchemexpress.commedchemexpress.commedchemexpress.com As analogs of natural deoxynucleosides, these compounds can be processed by cellular enzymes and subsequently disrupt the replication of the genetic material, leading to cell cycle arrest and eventual cell death, particularly in rapidly proliferating cancer cells.
Inhibition of DNA Synthesis
The principal mechanism of anticancer activity for this class of compounds is the inhibition of DNA synthesis. medchemexpress.com This occurs because, like many dideoxynucleosides, they function as chain terminators during DNA replication. The core of this mechanism lies in the structural modification at the 3'-position of the sugar moiety. In a normal deoxyribonucleoside, a 3'-hydroxyl (-OH) group is present, which is essential for forming a phosphodiester bond with the 5'-phosphate group of the next incoming nucleotide, allowing the DNA chain to elongate. In this compound, this hydroxyl group is replaced by an amino (-NH2) group.
Once the cell's metabolic machinery phosphorylates the analog to its triphosphate form, it can be recognized by DNA polymerases and incorporated into a growing DNA strand. However, because it lacks the 3'-hydroxyl group, no further nucleotides can be added, and the elongation of the DNA chain is prematurely terminated.
Detailed studies on the closely related cytidine analog, 3'-Amino-2',3'-dideoxycytidine (3'-NH2-ddCyd), provide significant insight into this process. Research on L1210 leukemia cells showed that 3'-NH2-ddCyd is a specific inhibitor of DNA synthesis, causing an S-phase-specific block in the cell cycle. nih.gov Its triphosphate form competitively inhibits the incorporation of the natural nucleotide, dCTP, into DNA by DNA polymerase alpha. nih.gov This inhibition is concentration-dependent, with higher concentrations leading to a more significant reduction in the rate of DNA chain elongation and a subsequent loss of cell viability. nih.gov At high concentrations, DNA isolated from cells treated with 3'-NH2-ddCyd served as a poor template for further synthesis by DNA polymerase I, indicating a functional blocking of the 3'-ends of the DNA. nih.gov
Interactive Data Table: Inhibitory Action of 3'-Amino-2',3'-dideoxycytidine
The following table summarizes key findings from studies on the cytidine analog, which illustrates the mechanism of DNA synthesis inhibition.
| Parameter | Finding | Cell Line | Source |
| Mechanism | Competitively inhibits dCTP incorporation by DNA polymerase alpha. | L1210 Leukemia | nih.gov |
| Inhibitory Constant (Ki) | 9.6 µM with respect to dCTP. | L1210 Leukemia | nih.gov |
| Effect on DNA | Induces single-strand breaks in actively synthesized DNA. | L1210 Leukemia | nih.gov |
| Cell Viability | High concentrations lead to a 50% loss in cell viability. | N/A | nih.gov |
| Replication Rate | At high concentrations, the rate of DNA elongation after drug removal was one-third that of untreated cultures. | N/A | nih.gov |
While direct data for the uridine analog is less detailed, a derivative, 5-alkoxymethyl-3'-amino-2',3'-dideoxyuridine, has demonstrated the ability to inhibit colony formation in human epidermoid cervical cancer cells. nih.gov The thymidine and deoxycytidine analogs have also been shown to be toxic to mammalian cells in culture. nih.gov
Induction of Apoptosis
The disruption of DNA synthesis and the resulting cellular stress are potent triggers for apoptosis, a regulated process of cell suicide that is crucial for eliminating damaged or cancerous cells. The incorporation of chain-terminating nucleoside analogs into DNA leads to the accumulation of DNA strand breaks and replication fork collapse, which are recognized by the cell's DNA damage response system. nih.gov
This activation can initiate apoptotic signaling cascades. While specific studies detailing the complete apoptotic pathway induced by this compound are limited, the general mechanism for nucleoside analogs involves the activation of caspases, a family of proteases that execute the apoptotic program. For instance, studies of other chemotherapeutic agents that induce DNA damage show the cleavage and activation of "effector" caspases like caspase-3, which then dismantle the cell. acs.org The incorporation of 3'-amino-nucleosides into DNA can lead to cell cycle arrest and apoptosis in various cancer cell lines. This process prevents the proliferation of cells with compromised genetic material, forming a key part of the compound's anticancer effect.
Structure Activity Relationship Sar Studies
Elucidating the Role of the 3'-Amino Group
The substitution of the 3'-hydroxyl group, present in natural deoxyribonucleosides, with an amino group is a critical modification that defines the character of 3'-beta-Amino-2',3'-dideoxyuridine. This change has significant repercussions for enzyme binding, catalytic processes, and the conformational dynamics of the furanose ring.
The 3'-amino group is a key determinant of the compound's mechanism of action, particularly its ability to inhibit DNA polymerases. After intracellular phosphorylation to its triphosphate form, 3'-amino-2',3'-dideoxyuridine (B1195452) triphosphate acts as a competitive inhibitor with respect to the natural substrate, deoxycytidine triphosphate (dCTP). The introduction of the 3'-amino group creates steric hindrance within the active site of enzymes like DNA polymerase α, disrupting the precise geometry required for the catalytic reaction.
Once incorporated into a growing DNA chain, the absence of a 3'-hydroxyl group makes further chain elongation impossible, leading to termination. This chain-terminating property is a hallmark of many antiviral and anticancer nucleoside analogs. The 3'-amino analogs of thymidine (B127349) and deoxycytidine have demonstrated significant toxicity to mammalian cells in culture, underscoring the potent biological effects of this modification. nih.gov For instance, 3'-amino-2',3'-dideoxycytidine (B1198059) showed strong activity against murine L1210 and sarcoma 180 neoplastic cells. nih.gov
To understand the unique contribution of the 3'-amino group, it is useful to compare it with other substituents at the same position, such as the azido (B1232118) (-N₃) and fluoro (-F) groups.
3'-Azido (-N₃): The 3'-azido group is another common modification in nucleoside chemistry, famously present in the antiretroviral drug Zidovudine (AZT, 3'-azido-3'-deoxythymidine). Comparative studies have shown that 3'-azido derivatives are often less biologically active than their 3'-amino counterparts. For example, in evaluations against neoplastic cell lines, 3'-azido derivatives of certain pyrimidine (B1678525) nucleosides were found to be less potent than the corresponding 3'-amino compounds. nih.gov
3'-Fluoro (-F): The high electronegativity of the fluorine atom significantly influences the sugar's conformation. nih.gov Introducing a fluorine atom can "lock" the furanose ring into a specific pucker, which in turn affects its recognition and processing by cellular enzymes. nih.gov This conformational rigidity contrasts with the greater flexibility that may be associated with the 3'-amino group, potentially leading to different enzyme interaction profiles and biological activities.
| 3'-Substituent | Key Characteristics | Impact on Activity |
| -NH₂ (Amino) | Acts as a chain terminator; causes steric hindrance in enzyme active sites. | Potent activity against certain neoplastic cells; can be more active than 3'-azido analogs. nih.gov |
| -N₃ (Azido) | Well-known chain terminator (e.g., AZT). | Can be less potent than the corresponding 3'-amino analogs in some contexts. nih.gov |
| -F (Fluoro) | Highly electronegative; "locks" sugar pucker into a specific conformation. nih.gov | Affects enzyme recognition by enforcing a rigid sugar conformation. nih.gov |
Influence on Furanose Ring Conformation and its Correlation with Activity
The conformation of the furanose (sugar) ring, often described as a "sugar pucker," is a critical factor for a nucleoside analog's biological activity. The ring exists in a dynamic equilibrium between two primary conformations: C2'-endo (South) and C3'-endo (North). nih.gov Different enzymes show preferences for specific conformations; for instance, DNA polymerases and reverse transcriptases often favor a North conformation, while kinases may prefer a South conformation. nih.gov
The nature of the substituent at the 3'-position can profoundly influence this equilibrium. Electronegative substituents like fluorine can stabilize a particular pucker, thereby pre-organizing the nucleoside for enzyme binding or, conversely, rendering it a poor substrate. nih.gov Modifications at the sugar moiety, including the introduction of a 3'-amino group, alter the delicate balance of steric and electronic interactions that govern the ring's preferred conformation, which is directly correlated with how effectively the nucleoside analog can be phosphorylated by kinases and incorporated by polymerases.
Influence of Base Modifications on Biochemical Efficacy
In addition to the sugar moiety, modifications to the uracil (B121893) base, particularly at the C5 position, provide another avenue to modulate the biological activity of 3'-amino-2',3'-dideoxyuridine.
The C5 position of the uracil ring is a common target for modification as substituents here can influence enzyme recognition and the compound's metabolic fate without disrupting the hydrogen bonding patterns required for base pairing.
5-Fluoro: The introduction of a fluorine atom at the C5 position creates 3'-amino-2',3'-dideoxy-5-fluorouridine. This compound has shown notable biological activity, including efficacy against adenovirus and certain Gram-positive bacteria, while being relatively non-toxic to mammalian cells in culture. nih.gov
5-Halogens (Cl, Br, I): The corresponding 5-chloro, 5-bromo, and 5-iodo analogs of 3'-amino-2',3'-dideoxyuridine have also been synthesized. nih.gov However, these compounds generally exhibited weak or no significant antiviral or antibacterial activities. nih.gov
5-Bromovinyl: The compound (E)-5-(2-bromovinyl)-3'-amino-2',3'-dideoxyuridine was evaluated for its therapeutic effect in an experimental model of herpes simplex keratitis but did not show significant healing properties. nih.gov This stands in contrast to its parent compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), which is a potent anti-herpes agent. nih.gov
The biological activity of 5-substituted 3'-amino-2',3'-dideoxyuridine derivatives is highly dependent on the specific combination of the sugar and base modifications.
A clear correlation is observed where the 5-fluoro substituent confers advantageous biological properties not seen with other halogens. nih.gov For example, 3'-amino-2',3'-dideoxy-5-fluorouridine and its cytidine (B196190) counterpart, 3'-amino-2',3'-dideoxy-5-fluorocytidine, were found to be the most active compounds against murine L1210 and sarcoma 180 cancer cell lines in one study. nih.gov In contrast, the 5-bromovinyl group, which is highly effective in other contexts, failed to produce a potent antiviral when combined with the 3'-amino sugar moiety. nih.gov This suggests that while the 3'-amino group provides the core chain-terminating mechanism, the 5-substituent is crucial for proper recognition and interaction with target viral or cellular enzymes.
| 5-Substituent on 3'-amino-2',3'-dideoxyuridine | Observed Biological Activity | Reference |
| -F (Fluoro) | Active against adenovirus and some bacteria; most active against L1210 and sarcoma 180 cells. | nih.govnih.gov |
| -Cl (Chloro) | Weak or no significant antiviral/antibacterial activity. | nih.gov |
| -Br (Bromo) | Weak or no significant antiviral/antibacterial activity. | nih.gov |
| -I (Iodo) | Weak or no significant antiviral/antibacterial activity. | nih.gov |
| -(E)-CH=CHBr (Bromovinyl) | Did not promote significant healing of herpes simplex keratitis. | nih.gov |
Stereochemical Influences on Activity (e.g., β-D-ribofuranosides versus other anomers)
The stereochemistry of the sugar moiety in nucleoside analogs is a crucial determinant of their biological activity. The natural configuration for nucleosides is the β-D-anomer. However, modifications to this configuration, such as the synthesis of β-L-anomers or other isomers, can have profound effects on antiviral efficacy, cytotoxicity, and resistance profiles. nih.govresearchgate.netnih.gov
The general principle is that the three-dimensional shape of the nucleoside analog must be complementary to the active site of the target enzyme, typically a viral reverse transcriptase or polymerase. While the β-D configuration is the natural substrate form, the unnatural β-L configuration can sometimes be a better inhibitor, as viral enzymes may be less specific than their human counterparts. This can lead to a desirable therapeutic window where the analog effectively inhibits the viral enzyme with minimal effect on host cell polymerases, thus reducing cytotoxicity.
In the context of this compound, its β-D configuration is expected to be the more active form against certain viral targets, mimicking the natural deoxyuridine. However, based on findings with similar nucleosides, it is plausible that the corresponding β-L-anomer could exhibit a different and potentially advantageous activity spectrum. For example, studies on cytidine analogues revealed that while β-L enantiomers were not active against human cytomegalovirus (HCMV), certain α-L isomers showed promising activity, opening new avenues for antiviral drug design with unusual L-configurations. researchgate.net
| Stereoisomer Comparison | Anti-HIV-1 Activity | Anti-HBV Activity | Cytotoxicity | Resistance Profile |
| β-D-ddC | Potent | Moderate | Higher | Resistance can develop |
| β-L-ddC | Similar to β-D | Significantly Greater | Lower | Effective against β-D-ddC resistant strains nih.gov |
Computational and Molecular Modeling Approaches in SAR
Computational methods are invaluable tools for understanding the structure-activity relationships of nucleoside analogs like this compound at a molecular level. These approaches can predict how the compound will interact with its target enzyme, explain experimental observations, and guide the design of new, more potent analogs.
MD simulations can elucidate:
Binding Stability: How stably the analog binds within the active site of the polymerase.
Conformational Changes: Whether the binding of the analog induces conformational changes in the enzyme that either facilitate or inhibit its function. For example, simulations have shown that insertions in a polymerase can cause distal conformational changes that reduce the enzyme's polymerization rate. plos.org
Solvent Effects: The role of water molecules and ions in mediating the interaction between the analog and the enzyme.
By comparing simulations of the enzyme with its natural substrate versus the analog, scientists can identify key differences in conformational behavior that explain the analog's mechanism of action as a chain terminator. mdpi.comacs.org The presence of the 3'-amino group is expected to alter the hydrogen bonding network within the active site compared to a natural 3'-hydroxyl group, an effect that can be precisely mapped and analyzed through MD simulations.
Molecular modeling is used to build three-dimensional representations of the polymerase active site with the nucleoside analog bound. These models are essential for rationalizing why some analogs are accepted as substrates by polymerases while others are not.
For an analog like this compound to be an effective antiviral, its triphosphate form must be accepted by the viral polymerase. Molecular models can help to visualize the steric and electrostatic interactions between the analog and the amino acid residues in the enzyme's active site. For instance, modeling has been used to explain why polymerases might have difficulty incorporating certain modified nucleotides, showing that an amino group on the analog could lead to unfavorable electrostatic interactions with acidic residues like aspartic acid in the active site.
Conversely, modeling can also reveal favorable interactions. The 3'-amino group of this compound could potentially form hydrogen bonds with specific residues in the active site, contributing to its binding affinity. By analyzing these models, researchers can understand the structural basis for substrate specificity. For example, a single amino acid change in a polymerase, such as L616A in Taq polymerase, was shown through modeling to create space that allows the enzyme to accommodate bulky 3'-substituents, thereby increasing its ability to incorporate modified nucleotides. nih.gov
| Modeling Application | Finding | Implication for this compound |
| Substrate Exclusion | Unfavorable electrostatic interactions between a modified nucleotide's amino group and an aspartic acid residue in the polymerase active site. | The acceptance of 3'-amino-ddU triphosphate will depend on the specific amino acid composition of the target polymerase's active site. |
| Substrate Accommodation | A single amino acid mutation (L616A) in Taq polymerase creates space to accommodate larger 3'-substituents. nih.gov | Viral polymerases may have or acquire mutations that enhance their ability to incorporate 3'-amino-ddU, potentially leading to resistance. |
| Binding Interaction | The 3'-amino group can form specific hydrogen bonds with catalytic residues in the enzyme active site. | These interactions are likely critical for the inhibitory potency of 3'-amino-ddU. |
Structure-based drug design utilizes the three-dimensional structural information of the target protein to design new inhibitors. This process is iterative and relies heavily on techniques like X-ray crystallography and computational modeling.
The development of new analogs based on the this compound scaffold would follow these principles:
Identify the Target: Obtain a high-resolution crystal structure of the target viral polymerase, preferably in complex with the analog or a similar substrate.
Analyze the Binding Pocket: Use computational tools to analyze the size, shape, and chemical environment of the active site. This analysis identifies key amino acid residues that interact with the inhibitor and regions where modifications could be made.
In Silico Design: Design new analogs computationally by modifying the parent structure of this compound. Modifications could include altering the 3'-amino group, substituting atoms on the uracil base, or changing the sugar moiety. The goal is to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and improve properties like binding affinity and selectivity. For example, inspired by the active site similarities between different bacterial enzymes, a scaffold can be identified for the development of new inhibitors. researchgate.net
Synthesis and Biological Evaluation: Synthesize the most promising computationally designed analogs and test their biological activity in vitro. nih.gov
Iterative Refinement: Analyze the SAR of the new analogs and, if possible, obtain crystal structures of the most potent ones bound to the target enzyme. This information feeds back into the design cycle for further optimization.
This rational design approach allows for the targeted development of more potent and selective antiviral agents, moving beyond random screening to a more directed and efficient discovery process.
Advanced Applications in Molecular Biology and Biotechnology
DNA-Templated Reactions and Chemical Replication Studies
The 3'-amino group of 3'-beta-Amino-2',3'-dideoxyuridine provides a nucleophilic handle that can participate in chemical ligation reactions, making it a valuable component in the study of non-enzymatic DNA replication and DNA-templated reactions.
In the quest to understand the origins of life and to create artificial self-replicating systems, researchers have explored non-enzymatic, template-directed synthesis of nucleic acids. Oligonucleotides terminated with a 3'-amino group, derived from this compound, can react with activated monomers in a template-dependent manner to form a new phosphoramidate (B1195095) or phosphodiester bond. This process mimics enzymatic DNA polymerization but occurs without the need for a polymerase enzyme.
Studies have demonstrated that oligonucleotides featuring a 3'-terminal 3'-amino-2',3'-dideoxyuridine (B1195452) can undergo efficient chemical ligation. acs.org For instance, the reaction of a 3'-amino-terminated primer with an activated phosphate (B84403) group on an adjacent oligonucleotide, guided by a complementary template strand, leads to the formation of a new internucleotide linkage. The efficiency and fidelity of these reactions are subjects of ongoing research, with modifications to the nucleobase and the linker arm of the amino group being explored to enhance reaction rates and accuracy. acs.org
A key area of investigation is the use of 3'-amino-terminated oligonucleotides in single-nucleotide extension reactions. These studies provide insights into the fundamental chemistry of DNA replication and are crucial for the development of sequence-specific nucleic acid detection methods. Research has shown that acylating the amino group can accelerate these primer extension reactions, highlighting the tunability of this system for various applications. acs.org
Functional Labeling and Derivatization of DNA Strands
The reactive nature of the 3'-amino group makes this compound an excellent precursor for the functional labeling and derivatization of DNA strands. This allows for the attachment of a wide array of molecules, such as fluorophores, biotin, and other reporter groups, to the 3'-terminus of a DNA molecule.
One common strategy involves the enzymatic incorporation of 3'-amino-2',3'-dideoxyuridine triphosphate (3'-NH2-ddUTP) by DNA polymerases. While the absence of a 3'-hydroxyl group typically leads to chain termination, the incorporated 3'-amino group serves as a point of attachment for subsequent chemical modification. This post-synthetic modification approach offers a versatile method for labeling DNA.
Alternatively, oligonucleotides can be synthesized with a 3'-terminal 3'-amino-2',3'-dideoxyuridine residue using standard phosphoramidite (B1245037) chemistry. The terminal amino group can then be reacted with an amine-reactive derivative of the desired label. This method provides precise control over the location of the label at the 3'-end of the DNA strand.
The ability to introduce functional groups at specific sites within a DNA strand is critical for a variety of applications in molecular biology, including:
Fluorescence Resonance Energy Transfer (FRET): Attaching donor and acceptor fluorophores to study DNA conformation and protein-DNA interactions.
Affinity Chromatography: Immobilizing DNA on a solid support for the purification of DNA-binding proteins.
Microarray Analysis: Attaching labeled DNA to a microarray chip for gene expression profiling and single nucleotide polymorphism (SNP) detection.
Probing Enzyme Active Sites and Ligand-Binding Pockets (e.g., DNA Polymerases, Thymidylate Synthase)
The structural similarity of this compound to natural deoxyuridine, combined with its unique 3'-amino modification, makes it a valuable probe for investigating the active sites of enzymes that interact with nucleotides, such as DNA polymerases and thymidylate synthase.
DNA Polymerases
As a dideoxynucleoside analog, this compound triphosphate acts as a chain terminator when incorporated by DNA polymerases. ontosight.ai The absence of the 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, halting DNA synthesis. This property is fundamental to the Sanger sequencing method and is exploited in various molecular biology techniques.
The 3'-amino group itself can also influence the interaction with the polymerase active site. Studies have shown that the presence of the amino group can affect the efficiency of incorporation and the kinetics of the polymerase reaction. By comparing the incorporation of 3'-amino-modified nucleotides with their 3'-hydroxyl and 3'-deoxy counterparts, researchers can gain insights into the steric and electronic requirements of the polymerase active site.
Table 1: Impact of 3'-Substituents on DNA Polymerase Activity
| 3'-Substituent | Property | Impact on DNA Polymerase | Research Application |
| -OH (natural) | Allows phosphodiester bond formation | Chain elongation | Standard DNA synthesis |
| -H (dideoxy) | Prevents phosphodiester bond formation | Chain termination | Sanger sequencing, chain termination assays |
| -NH2 | Prevents phosphodiester bond formation, introduces a nucleophilic group | Chain termination, potential for altered binding affinity | Probing active site geometry, functional labeling |
Thymidylate Synthase
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. While direct studies specifically using this compound to probe the TS active site are not extensively documented in the provided search results, the general principles of using substrate analogs apply. The active site of TS binds dUMP, and analogs with modifications to the sugar moiety can provide information about the enzyme's binding pocket.
Inhibitors of thymidylate synthase are important chemotherapeutic agents. spandidos-publications.commedchemexpress.com The development of novel TS inhibitors often involves synthesizing and testing a variety of uridine (B1682114) analogs. Although the primary focus has been on modifications at the C5 position of the uracil (B121893) base, alterations to the sugar ring, such as the introduction of a 3'-amino group, could potentially influence the binding affinity and inhibitory activity of the compound. Further research in this area could elucidate the specific interactions between the 3'-amino group and the amino acid residues within the TS active site, contributing to the rational design of more potent and specific inhibitors.
Development of Novel Molecular Tools for Nucleic Acid Research
The unique properties of this compound have been harnessed to develop a range of novel molecular tools that have advanced nucleic acid research. ontosight.ai
One significant application is in the construction of DNA-based nanostructures . The ability to introduce a reactive amino group at a specific terminus allows for the covalent linkage of DNA strands to other molecules or surfaces, facilitating the assembly of complex, programmed architectures.
Furthermore, oligonucleotides containing 3'-amino-2',3'-dideoxyuridine are instrumental in the development of new diagnostic assays . For example, they can be used as primers in specialized PCR applications or as probes in hybridization-based detection methods where a terminal label is required for signal generation.
The use of this compound in chemical replication systems also represents a frontier in synthetic biology. acs.org By moving beyond enzymatic replication, researchers aim to create robust, artificial genetic systems with novel properties. 3'-Amino-terminated oligonucleotides are key components in these efforts, enabling the template-directed flow of genetic information in a non-biological context.
Table 2: Summary of Advanced Applications
| Application Area | Key Feature of this compound | Example Application |
| DNA-Templated Reactions | 3'-amino group as a nucleophile | Non-enzymatic primer extension |
| Chemical Replication Studies | Formation of phosphoramidate/phosphodiester bonds | Artificial genetic systems |
| Functional Labeling of DNA | Reactive 3'-amino group for conjugation | Fluorescently labeled probes for FRET |
| Derivatization of DNA Strands | Site-specific introduction of functional groups | Biotinylated DNA for affinity capture |
| Probing Enzyme Active Sites | Chain termination and modified binding | Studying DNA polymerase fidelity |
| Development of Molecular Tools | Versatile chemical handle | Construction of DNA nanostructures |
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Analog Libraries
A significant aspect of future synthetic work will be the generation of analog libraries. By systematically modifying the structure of 3'-beta-Amino-2',3'-dideoxyuridine, researchers can explore the structure-activity relationships (SAR) in greater detail. nih.gov Modifications could be introduced at various positions, including the pyrimidine (B1678525) base, the sugar moiety, and the 3'-amino group. For instance, the introduction of different substituents at the C-5 position of the uracil (B121893) ring has been a common strategy to modulate the biological activity of nucleoside analogs. nih.gov Similarly, derivatization of the 3'-amino group could lead to prodrugs with improved pharmacokinetic properties or analogs with altered target-binding affinities. The synthesis of dimers or conjugates by linking this compound to other molecules, such as peptides or other nucleosides, using techniques like click chemistry, represents another promising avenue for creating novel chemical entities with unique biological profiles. researchgate.netmdpi.com
The creation of these analog libraries will be instrumental in identifying compounds with enhanced potency, selectivity, and improved pharmacological profiles.
Advanced Biochemical Characterization of Molecular Interactions
A thorough understanding of how this compound interacts with its biological targets at the molecular level is crucial for its rational design and optimization. While it is known that the 3'-amino group can influence interactions with enzymes involved in nucleotide metabolism, a more detailed biochemical characterization is warranted. Future research should employ advanced biochemical and biophysical techniques to dissect these interactions.
Key areas of investigation will include:
Enzyme Kinetics and Inhibition: Detailed kinetic studies with relevant enzymes, such as viral reverse transcriptases and cellular DNA polymerases, will provide precise measurements of binding affinities (Kᵢ) and inhibition constants. This will allow for a quantitative comparison of the inhibitory potential of this compound and its analogs against different targets.
Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) studies of the compound in complex with its target enzymes can provide high-resolution structural information. These "snapshots" of the molecular interactions will reveal the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and steric contacts. This structural information is invaluable for understanding the basis of its biological activity and for guiding the design of more potent and selective inhibitors.
Mechanism of Action: While chain termination is a likely mechanism of action for dideoxynucleosides, further studies are needed to confirm this for this compound and to investigate other potential mechanisms. nih.gov For instance, it is important to understand how the 3'-amino group affects the incorporation of the nucleotide into a growing DNA chain and the subsequent steps of DNA synthesis.
These advanced biochemical characterizations will provide a deeper understanding of the molecular basis of action of this compound, which is essential for its further development.
Integration of Computational Approaches for Structure-Activity Optimization
In recent years, computational methods have become an indispensable tool in drug discovery and development. For this compound, the integration of computational approaches offers a powerful strategy to accelerate the optimization of its structure-activity relationship.
Future research will likely leverage a variety of computational techniques, including:
Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs within the active site of a target enzyme. nih.gov By screening virtual libraries of analogs, researchers can prioritize the synthesis of compounds that are predicted to have favorable binding interactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target. These simulations can reveal how the flexibility of both the ligand and the protein influences the binding affinity and can help to identify key conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. google.com By developing QSAR models for analogs of this compound, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.
The synergy between computational predictions and experimental validation will be crucial for the efficient optimization of this compound as a therapeutic agent or research tool.
Expanding Applications in Nucleic Acid Engineering and Functional Nucleic Acid Development
The unique properties of this compound make it an attractive building block for the development of modified nucleic acids with novel functions. The field of nucleic acid engineering is rapidly advancing, with applications ranging from diagnostics to therapeutics. mdpi.com
Future research in this area could explore the following:
Modified Oligonucleotides: Incorporating this compound into synthetic oligonucleotides can impart specific properties, such as resistance to nuclease degradation or the ability to terminate DNA synthesis at a specific site. nih.gov The 3'-amino group can also serve as a handle for the attachment of other molecules, such as fluorescent dyes or affinity tags, using click chemistry or other bioconjugation techniques. acs.orgpnas.org
Aptamers and DNAzymes: Aptamers are short, single-stranded nucleic acids that can bind to specific targets with high affinity and specificity. DNAzymes are catalytic DNA molecules. The incorporation of modified nucleotides like this compound into aptamers and DNAzymes could enhance their stability, binding affinity, or catalytic activity. mdpi.com
Functional Nucleic Acid Probes: The ability to terminate DNA synthesis makes this compound a potential tool for various molecular biology applications, such as DNA sequencing and fragment analysis. Its incorporation can be used to generate DNA fragments of specific lengths, which can then be detected and analyzed.
The exploration of these applications will not only expand the utility of this compound beyond its potential therapeutic uses but also contribute to the development of new tools and technologies in the field of nucleic acid research.
Q & A
Q. How can researchers optimize the synthesis of 3'-β-Amino-2',3'-dideoxyuridine for scalability?
- Methodological Answer : Flow chemistry techniques reduce reaction times and improve yields. Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, enable real-time monitoring of intermediates. Green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
